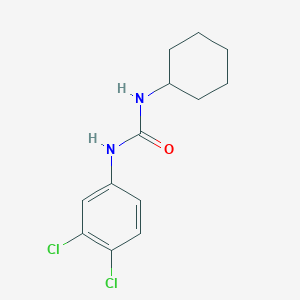

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea

Description

BenchChem offers high-quality 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20461-04-5 |

|---|---|

Molecular Formula |

C13H16Cl2N2O |

Molecular Weight |

287.18 g/mol |

IUPAC Name |

1-cyclohexyl-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C13H16Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) |

InChI Key |

CTQQFHWHCWJZON-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 3 3,4 Dichlorophenyl Urea and Analogues

Precursor Synthesis and Functionalization

The primary precursors for the synthesis of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea are cyclohexylamine (B46788) and 3,4-dichloroaniline (B118046). The synthesis of these precursors is a critical first step. 3,4-dichloroaniline can be prepared from the reduction of 3,4-dichloronitrobenzene.

Functionalization of these precursors before the urea (B33335) bond formation allows for the creation of analogs with modified properties. For instance, derivatives of cyclohexylamine can be synthesized to introduce substituents on the cyclohexyl ring. Similarly, various substituted anilines can be used in place of 3,4-dichloroaniline to explore the structure-activity relationships of the final compounds.

Urea Bond Formation Strategies

The central step in the synthesis of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea is the formation of the urea linkage. Several methods are available for this transformation, with the choice of method often depending on the availability of starting materials, desired scale, and reaction conditions.

The most common and direct method for synthesizing unsymmetrical ureas like 1-cyclohexyl-3-(3,4-dichlorophenyl)urea is the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The reaction proceeds readily without the need for a base. commonorganicchemistry.com

In this specific synthesis, two primary routes are possible:

Route A: Reaction of cyclohexyl isocyanate with 3,4-dichloroaniline.

Route B: Reaction of 3,4-dichlorophenyl isocyanate with cyclohexylamine.

The isocyanate intermediates can be generated from their corresponding amines by reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govasianpubs.org For example, 3,4-dichlorophenyl isocyanate can be synthesized by treating 3,4-dichloroaniline with phosgene. atamanchemicals.com

While the isocyanate method is prevalent, concerns over the toxicity of phosgene and isocyanates have led to the development of alternative coupling reagents. nih.govrsc.org These methods often involve the in-situ generation of the reactive intermediate.

Some notable alternatives include:

Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene. commonorganicchemistry.com The reaction typically involves the sequential addition of the amines to CDI to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Triphosgene: This solid, more manageable equivalent of gaseous phosgene can be used to generate the isocyanate in situ. commonorganicchemistry.comasianpubs.org

Curtius Rearrangement: This method allows for the formation of an isocyanate from a carboxylic acid derivative via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.org Diphenylphosphoryl azide (DPPA) is a common reagent used for this transformation. nih.govorganic-chemistry.org

Carbonylative Coupling: Palladium-catalyzed carbonylation of azides in the presence of amines offers a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org

Potassium Isocyanate in Water: A more environmentally friendly approach involves the reaction of amines with potassium isocyanate in water, which can produce N-substituted ureas in good yields without the need for organic solvents. rsc.org

Stereochemical Control in Synthesis

For analogs of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea where stereochemistry is a factor, particularly in the cyclohexyl ring, stereochemical control during synthesis is crucial. For instance, the synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-N',N'-dimethylurea highlights the importance of controlling the stereochemistry of the cyclohexyl ring. google.com This can be achieved by starting with a stereochemically defined precursor or by employing stereoselective reactions. In some cases, separation of diastereomers may be necessary.

Derivatization Strategies of the Core Scaffold

The cyclohexyl moiety of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea can be modified to explore its impact on the compound's properties. This can be achieved by starting with a substituted cyclohexylamine precursor. For example, a patent describes the synthesis of trans-1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea, which involves modifications to the cyclohexyl ring. google.com Another example is the synthesis of 1-acetyl-1-(4-iodophenyl)-3-cyclohexylurea, where the cyclohexyl group is at the 3-position of the urea. researchgate.net These modifications can introduce new functional groups, alter the lipophilicity, or change the steric profile of the molecule.

Substituent Variations on the Dichlorophenyl Ring

The biological and chemical properties of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea can be fine-tuned by altering the substituents on the dichlorophenyl ring. Researchers have explored various modifications to understand structure-activity relationships. The synthesis of these analogs typically follows the general reaction of a corresponding substituted dichlorophenyl isocyanate with cyclohexylamine.

The introduction of different functional groups at various positions on the phenyl ring can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its reactivity and interaction with biological targets. For instance, the synthesis of urea derivatives with electron-donating or electron-withdrawing groups on the phenyl ring has been reported in the broader context of developing new bioactive compounds. A general approach involves the reaction of a substituted aniline (B41778) with an isocyanate. In the case of dichlorophenylurea analogs, this would involve starting with a differently substituted dichloroaniline to prepare the corresponding isocyanate.

Table 1: Examples of Substituent Variations on the Phenyl Ring of Urea Derivatives and Their Synthetic Approach

| Substituent on Phenyl Ring | Starting Aniline | General Synthetic Method |

| 2,3-dichloro | 2,3-dichloroaniline | Reaction with an appropriate isocyanate. nih.gov |

| 2,6-dichloro | 2,6-dichloroaniline | Reaction with an appropriate isocyanate. thieme-connect.com |

| 2,4,6-trichloro | 2,4,6-trichloroaniline | Reaction with an appropriate isocyanate. thieme-connect.com |

| 4-nitro | 4-nitroaniline | Reaction with an appropriate isocyanate. thieme-connect.com |

| 4-trifluoromethyl | 4-trifluoromethylaniline | Reaction with an appropriate isocyanate. thieme-connect.com |

This table presents generalized synthetic approaches based on available literature for similar compounds.

Isosteric Replacements (e.g., Thiourea (B124793) Analogues)

The synthesis of thiourea analogs is typically achieved by reacting the corresponding isothiocyanate with an amine. Therefore, to synthesize 1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea, 3,4-dichlorophenyl isothiocyanate would be reacted with cyclohexylamine.

The change from a urea to a thiourea moiety can significantly impact the compound's hydrogen bonding capacity, polarity, and metabolic stability. Research has shown that thiourea derivatives containing various substituted phenyl rings, including dichlorophenyl groups, exhibit interesting biological activities. nih.govthieme-connect.com

Table 2: Synthesis of Urea and Thiourea Derivatives

| Compound Type | General Reactants | Key Functional Group |

| Urea | Isocyanate + Amine | R-NH-C(=O)-NH-R' |

| Thiourea | Isothiocyanate + Amine | R-NH-C(=S)-NH-R' |

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene to generate isocyanates. In recent years, there has been a significant shift towards developing more environmentally friendly "green" synthetic routes. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Several green chemistry strategies are being explored for the synthesis of substituted ureas:

Carbon Dioxide as a C1 Building Block: Utilizing carbon dioxide (CO2), an abundant and non-toxic renewable resource, as a carbonyl source is a highly attractive green alternative. nih.govacs.org This approach typically involves the reaction of amines with CO2 under various catalytic conditions to produce ureas. Catalytic systems based on ionic liquids or metal complexes have been developed to facilitate this transformation. acs.orgrsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent or in an environmentally benign solvent like water reduces volatile organic compound (VOC) emissions. Solvent-free synthesis of substituted ureas from amines and CO2 has been reported, often under elevated temperature and pressure. rsc.orgresearchgate.net

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. One-pot methods for synthesizing unsymmetrical ureas from Boc-protected amines have been developed, avoiding the need to handle isocyanates directly. nih.govacs.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been applied to the synthesis of various heterocyclic compounds and could be a viable green approach for the synthesis of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea and its analogs.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purity of the final compound and its intermediates is crucial for their intended application. Several standard laboratory techniques are employed for the purification and isolation of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea and its precursors.

Crystallization: Crystallization is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the compound. For phenylurea derivatives, solvents like ethanol, methanol, or mixtures including ethyl acetate (B1210297) are often used. acs.org

Chromatography: Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like substituted ureas, silica (B1680970) gel is a common stationary phase, and mixtures of hexane (B92381) and ethyl acetate are often used as the mobile phase. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

Extraction: Liquid-liquid extraction is used to separate the product from unreacted starting materials or by-products based on their different solubilities in two immiscible liquid phases, typically water and an organic solvent. This is often a key step in the work-up procedure following a reaction.

Filtration: Filtration is a simple and effective method for separating a solid product from a liquid phase, such as after crystallization or precipitation.

The selection of the appropriate purification technique or a combination of techniques depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 3,4 Dichlorophenyl Urea and Its Analogues

Impact of Cyclohexyl Ring Stereochemistry on Biological Activity

It is hypothesized that one stereoisomer of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea will exhibit a higher binding affinity for the D1 protein in Photosystem II than the other, due to a more favorable spatial arrangement within the binding pocket. This would translate to greater herbicidal potency for the more active isomer. The precise nature of this difference would depend on the specific interactions—hydrophobic, van der Waals, and potentially hydrogen bonding—that the cyclohexyl ring makes with the protein.

Table 1: Influence of Cyclohexyl Ring Stereochemistry on Biological Activity

| Compound/Isomer | General Structural Feature | Expected Impact on Biological Activity |

| trans-1-Cyclohexyl-3-(3,4-dichlorophenyl)urea | The substituents on the cyclohexyl ring are on opposite sides. | May exhibit different binding affinity and herbicidal activity compared to the cis-isomer due to a distinct three-dimensional shape. |

| cis-1-Cyclohexyl-3-(3,4-dichlorophenyl)urea | The substituents on the cyclohexyl ring are on the same side. | May exhibit different binding affinity and herbicidal activity compared to the trans-isomer due to a distinct three-dimensional shape. |

Note: Specific comparative biological activity data (e.g., IC50 values) for the cis and trans isomers of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea were not found in the reviewed scientific literature. The expected impact is based on established principles of stereochemistry in drug-receptor interactions.

Influence of Dichlorophenyl Substitution Pattern on Activity

The substitution pattern of the chlorine atoms on the phenyl ring is a crucial factor influencing the herbicidal activity of phenylurea compounds. The electronic and steric properties imparted by the chlorine atoms significantly affect the molecule's interaction with the binding site on the D1 protein. For 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, the presence of two chlorine atoms at positions 3 and 4 of the phenyl ring is a key feature for its herbicidal efficacy.

Quantitative structure-activity relationship (QSAR) studies on phenylurea herbicides have consistently shown that the electronic nature of the substituents on the phenyl ring plays a vital role in their activity. Electron-withdrawing groups, such as chlorine, generally enhance herbicidal potency. The position of these substituents is also critical. The 3,4-dichloro substitution pattern is common among highly active phenylurea herbicides like diuron (B1670789). This specific arrangement of chlorine atoms is thought to optimize the electronic distribution and hydrophobic interactions within the binding pocket of the D1 protein.

Variations in the chlorine substitution pattern would likely lead to changes in herbicidal activity. For example, moving the chlorine atoms to the 2,4- or 3,5-positions would alter the molecule's shape and electronic properties, potentially leading to a decrease in binding affinity and, consequently, reduced herbicidal effect. The specific interactions with amino acid residues in the binding site, which are sensitive to the precise placement of the chlorine atoms, would be disrupted.

Table 2: Influence of Dichlorophenyl Substitution Pattern on Herbicidal Activity

| Compound | Substitution Pattern | General Impact on Herbicidal Activity |

| 1-Cyclohexyl-3-(3,4-dichlorophenyl )urea | 3,4-dichloro | High herbicidal activity, a common pattern in potent phenylurea herbicides. |

| 1-Cyclohexyl-3-(2,4-dichlorophenyl )urea | 2,4-dichloro | Likely to exhibit different, and potentially lower, herbicidal activity due to altered steric and electronic properties. |

| 1-Cyclohexyl-3-(3,5-dichlorophenyl )urea | 3,5-dichloro | Likely to exhibit different, and potentially lower, herbicidal activity due to altered steric and electronic properties. |

| 1-Cyclohexyl-3-(4-chlorophenyl )urea | 4-chloro (monochloro) | Generally lower herbicidal activity compared to the dichloro-substituted analogues. |

Note: While the general trends are established in the literature for phenylurea herbicides, specific comparative IC50 values for these exact 1-cyclohexyl analogues in a single study were not found. The impact is inferred from broader QSAR studies on this class of herbicides.

Role of the Urea (B33335) Linkage in Molecular Recognition

The urea linkage (-NH-CO-NH-) is a fundamental component for the biological activity of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea and other phenylurea herbicides. This group plays a crucial role in the molecular recognition and binding of the herbicide to its target site on the D1 protein of Photosystem II.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenylurea herbicides, QSAR studies have been instrumental in understanding the key molecular properties that govern their potency as Photosystem II inhibitors.

These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. By analyzing a series of related compounds with known biological activities (e.g., IC50 values for PSII inhibition), QSAR models can identify which descriptors are most important for activity.

For phenylurea herbicides, QSAR studies have consistently highlighted the importance of:

Electronic Parameters: Descriptors related to the electronic properties of the phenyl ring substituents, such as Hammett constants, are important for the interaction with the D1 protein.

Steric Descriptors: The size and shape of the substituents on both the phenyl and the urea nitrogen atoms influence the fit of the molecule into the binding pocket.

These QSAR models can be used to predict the herbicidal activity of new, unsynthesized compounds, thereby guiding the design of more effective herbicides.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. For phenylurea herbicides that inhibit Photosystem II, the pharmacophore can be defined based on the common structural features of highly active compounds.

The key pharmacophoric features for a potent phenylurea herbicide typically include:

A hydrophobic region , corresponding to the substituted phenyl ring.

A hydrogen bond donor feature, represented by one of the NH groups of the urea linkage.

A hydrogen bond acceptor feature, represented by the carbonyl oxygen of the urea linkage.

Another hydrophobic region , corresponding to the alkyl or cycloalkyl substituent on the other nitrogen of the urea, in this case, the cyclohexyl ring.

Once a pharmacophore has been identified, it serves as a template for lead optimization. The goal of lead optimization is to modify the structure of a lead compound (a molecule with some desired biological activity) to improve its potency, selectivity, and pharmacokinetic properties. For 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, lead optimization could involve:

Modifying the cyclohexyl ring: Introducing substituents on the cyclohexyl ring to enhance hydrophobic interactions or to fine-tune its conformation.

Altering the dichlorophenyl ring: Exploring different substitution patterns or replacing the chlorine atoms with other electron-withdrawing groups to optimize electronic and steric interactions.

Replacing the urea linkage with bioisosteres: Investigating other functional groups that can mimic the hydrogen bonding pattern of the urea moiety while potentially improving other properties.

These optimization strategies, guided by SAR data and computational modeling, are essential for the rational design of new and improved herbicidal agents.

Mechanistic Investigations of Biological Responses Mediated by 1 Cyclohexyl 3 3,4 Dichlorophenyl Urea and Analogues

Enzyme Inhibition Mechanisms and Target Identification

The urea (B33335) scaffold is a key pharmacophore in the design of various enzyme inhibitors. Analogues of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea have been investigated for their inhibitory effects on several key enzyme systems.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Although specific data for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea is not available, various urea and thiourea (B124793) derivatives have been evaluated as cholinesterase inhibitors. The inhibitory potential is often influenced by the specific substituents on the urea structure. For instance, studies on different classes of inhibitors, such as quinoxaline derivatives, have shown that the urea scaffold can be a basis for potent AChE and BChE inhibition, with activities influenced by substitutions on the aromatic rings nih.gov. Some derivatives exhibit selectivity for one enzyme over the other, while others inhibit both nih.gov. The development of such inhibitors is a key area of research for neurodegenerative disease therapies mdpi.comnih.gov.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. Research has shown that various cyclic urea and carbamate derivatives can act as potent α-glucosidase inhibitors.

A study on a series of cyclic urea and carbamate derivatives demonstrated that all tested compounds exhibited higher inhibitory activity against α-glucosidase than the standard drug, acarbose smolecule.comechemi.com. The most potent compound in this study was a carbamate derivative, benzyl (3,4,5-trimethoxyphenyl)carbamate, highlighting the potential of this chemical class. The structure-activity relationship (SAR) studies suggest that polar interactions and lipophilicity are key factors in determining the inhibitory potency of these compounds against α-glucosidase smolecule.com. These findings indicate that the urea moiety can serve as a foundational structure for the design of effective α-glucosidase inhibitors smolecule.comechemi.com.

Interactive Table: α-Glucosidase Inhibition by Urea and Carbamate Analogues

Data sourced from studies on cyclic urea and carbamate derivatives, demonstrating their potential as α-glucosidase inhibitors compared to the standard, Acarbose. smolecule.comechemi.com

Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH is a therapeutic strategy for managing inflammation, pain, and hypertension sigmaaldrich.comnih.gov. Urea-based compounds are a prominent class of sEH inhibitors sigmaaldrich.comnih.govresearchgate.netnih.gov.

The general structure of many potent sEH inhibitors includes a central urea pharmacophore flanked by two lipophilic groups. One side often contains a cyclohexyl or adamantyl group, while the other side features various substituted moieties sigmaaldrich.com. For example, 1-Cyclohexyl-3-dodecyl-urea (CDU) is a well-studied selective sEH inhibitor mdpi.commdpi.com. Research on sulfonyl urea derivatives has shown that strategic substitutions can lead to highly potent inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against human sEH sigmaaldrich.comnih.gov. Although aliphatic cyclohexyl groups in some sulfonyl urea series did not show activity, the urea core remains central to the design of potent sEH inhibitors sigmaaldrich.com. The dichlorophenyl group in the target compound represents a substitution pattern that could modulate this inhibitory activity.

Interactive Table: sEH Inhibition by Urea Analogues

Data for various urea-based analogues demonstrating potent inhibition of soluble epoxide hydrolase (sEH). researchgate.netnih.gov

Other Enzyme Systems

Analogues of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea have shown activity against other enzyme systems. For instance, a study on 1,3-bis(3,5-dichlorophenyl)urea, a close analogue known as COH-SR4, demonstrated inhibition of glutathione S-transferase (GST) activity in melanoma cells. Another study on optically active 1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea, which shares the same dichlorophenylurea core, showed that it inhibits electron transport and phosphorylation in chloroplasts, suggesting an interaction with enzymes near photosystem II and those involved in ATP generation mdpi.com. Phenyl urea derivatives have also been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response and a target in cancer therapy.

Antioxidant Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.

Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The antioxidant activity of chemical compounds is often evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While no specific data exists for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, a closely related thiourea analogue, 1,3-bis(3,4-dichlorophenyl) thiourea, has demonstrated strong antioxidant activity. This compound showed significant radical scavenging potential with IC50 values of 45 µg/mL in the DPPH assay and 52 µg/mL in the ABTS assay. This suggests that the dichlorophenyl moiety, combined with a urea or thiourea core, may contribute to free radical scavenging capabilities.

Interactive Table: Antioxidant Activity of a Dichlorophenyl Thiourea Analogue

Data from a study on a thiourea analogue, indicating its potential for free radical scavenging.

Reducing Potential Assessment

The reducing potential of a chemical compound is a measure of its ability to donate electrons to another chemical species, thereby acting as an antioxidant. This property is crucial in mitigating oxidative stress in biological systems, which is implicated in numerous pathological conditions. The antioxidant capacity of N,N'-disubstituted ureas and their analogues, such as thioureas and selenoureas, has been a subject of scientific investigation.

Studies on various N,N'-disubstituted urea derivatives have indicated their potential as antioxidants. For instance, certain pyrazolyl urea derivatives have been evaluated for their antioxidant capabilities using the 2,2'-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging method. One compound in this series demonstrated superior percentage antioxidant activity (75.06%) compared to the standard butylated hydroxy anisole (BHA) at the same concentration researchgate.net. Similarly, research into N,N'-disubstituted selenoureas revealed that all tested compounds exhibited antioxidant capacity at high concentrations in the DPPH assay. Notably, three of these selenourea compounds showed greater radical scavenging capacity than ascorbic acid at lower concentrations, a finding that was further substantiated by the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, where they surpassed the reference compound Trolox nih.gov.

While direct experimental data on the reducing potential of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea is not extensively detailed in the available literature, the antioxidant properties of structurally related compounds suggest a potential for this molecule to exhibit similar activities. For example, 1,3-bis(3,4-dichlorophenyl)thiourea, a closely related thiourea analogue, has been reported to show promising antioxidant potential, being particularly active against DPPH and ABTS free radicals hueuni.edu.vn. The mechanism of antioxidant action for urea and thiourea derivatives is often attributed to their ability to scavenge hydroxyl radicals, potentially through an addition mechanism to the carbon sites of the molecule, or via a hydrogen atom transfer (HAT) mechanism from the N-H bonds hueuni.edu.vn. Theoretical calculations have suggested that the HAT mechanism is kinetically preferred over single electron transfer (SET) when these derivatives interact with free radicals hueuni.edu.vn. Given these findings in analogous compounds, it is plausible that 1-cyclohexyl-3-(3,4-dichlorophenyl)urea may also possess reducing potential, although specific experimental validation is required.

Antimicrobial Activity Mechanisms

Antibacterial Effects against Specific Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa, S. typhi, K. pneumoniae, S. flexneri)

Phenylurea derivatives have emerged as a class of compounds with significant antibacterial properties, particularly against multidrug-resistant pathogens. Research has demonstrated that these scaffolds can be effective against both Gram-positive and Gram-negative bacteria.

Specifically, diphenylurea derivatives have shown remarkable efficacy against a panel of multidrug-resistant Gram-positive clinical isolates, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) nih.gov. In one study, a series of acetylenic-diphenylurea compounds suppressed the growth of these strains with low minimum inhibitory concentration (MIC) values, some as low as 0.5 µg/mL. The most potent compound in that series exhibited MIC values ranging from 0.5 to 2 µg/mL against all tested staphylococcal strains nih.gov.

A compound closely related to the subject of this article, 1,3-bis(3,4-dichlorophenyl)urea, was identified as an electron transport inhibitor that reduced the hemolytic activity of Staphylococcus aureus nih.gov. Further studies on N-(2-substituted) phenyl ureas and their metal complexes confirmed activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli nih.gov. The biocidal activity of these ligands was observed to increase considerably upon coordination with metal ions nih.gov.

While comprehensive data for 1-cyclohexyl-3-(3,4-dichlorophenyl)urea against the full spectrum of bacteria listed is limited, the consistent and potent activity of its structural analogues against key pathogens like S. aureus and E. coli strongly suggests its potential as an antibacterial agent. The effectiveness of these compounds against resistant strains like MRSA is of particular clinical interest.

Table 1: Antibacterial Activity of Selected Diphenylurea Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acetylenic-diphenylurea 18 | MRSA | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea 6 | VRSA | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea 9 | MSSA | 0.5 - 2 | nih.gov |

| N-(2-substituted) phenyl ureas | S. aureus | Not specified | nih.gov |

| N-(2-substituted) phenyl ureas | E. coli | Not specified | nih.gov |

Antifungal Effects against Specific Fungal Strains (e.g., Penicillium notatum, Aspergillus niger, Helminthosporium spp.)

The investigation of phenylurea derivatives has also extended to their potential as antifungal agents. Studies have shown that certain N-substituted phenyl ureas exhibit activity against common fungal pathogens.

Research on the microbicidal activity of N-(2-carboxyphenyl) urea, N-(2-hydroxyphenyl) urea, and N-(2-mercaptophenyl) urea, along with their metal complexes, demonstrated antifungal effects against Aspergillus niger, Aspergillus nidulense, and Candida albicans nih.gov. The study, which used a serial dilution method, reported a significant enhancement in the antifungal activity of these phenylurea ligands when they were coordinated with metal ions such as Cu(II), Ni(II), Zn(II), Co(II), and Mn(II) nih.gov. This suggests that the core phenylurea structure possesses intrinsic antifungal properties that can be potentiated through chemical modification.

Cellular and Molecular Targets of Antimicrobial Action

The antimicrobial efficacy of 1-cyclohexyl-3-(3,4-dichlorophenyl)urea and its analogues stems from their ability to interfere with critical cellular and molecular processes in target microorganisms. Several distinct mechanisms of action have been proposed and investigated for this class of compounds.

A primary molecular target for antibacterial action appears to be the bacterial cell wall. Research on diphenylurea compounds suggests that they exert their antibacterial effect by inhibiting bacterial peptidoglycan biosynthesis researchgate.net. Peptidoglycan is a crucial structural component of the bacterial cell wall, and its inhibition leads to cell lysis and death. This mode of action is particularly effective as mammalian cells lack a cell wall, providing a basis for selective toxicity lumenlearning.com.

Another identified mechanism is the disruption of cellular energy metabolism. A close analogue, 1,3-bis(3,4-dichlorophenyl)urea, was shown to function as an electron transport inhibitor in Staphylococcus aureus nih.gov. The compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which shares the 3,4-dichlorophenyl urea moiety, is a well-known inhibitor of photosystem II, blocking electron flow and thereby inhibiting photosynthesis-dependent energy production in cyanobacteria and plants mdpi.com. This capacity to interfere with electron transport chains could extend to bacterial respiratory chains, depriving the cell of ATP and leading to cell death.

Furthermore, inhibition of nucleic acid synthesis has been proposed as a potential antibacterial mechanism for some compounds, where they may form hydrogen bonds with the nitrogenous bases of nucleic acids, thereby inhibiting the formation of DNA and RNA biomedpharmajournal.org. Other potential intracellular targets for antimicrobial peptides and small molecules include inhibiting protein synthesis by binding to ribosomal subunits or disrupting the integrity of the cell membrane lumenlearning.commdpi.com.

For antifungal activity, the mechanisms may involve similar targets, such as the disruption of the fungal cell membrane, which is a common mode of action for many antifungal agents, or the inhibition of essential enzymes involved in macromolecular synthesis mdpi.com.

Receptor Interaction and Agonism/Antagonism Studies (e.g., Dopamine Receptors D2/D3 for related compounds)

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for therapeutic agents aimed at treating a range of neurological and psychiatric disorders. The structural similarity between D2 and D3 receptors presents a significant challenge in developing subtype-selective ligands frontiersin.org. Phenylurea and related chemical scaffolds have been explored for their potential to interact with these receptors.

Dopamine D2-like receptors (D2, D3, and D4) are the primary targets for most antipsychotic medications frontiersin.org. While high occupancy of D2 receptors is linked to the alleviation of positive symptoms in schizophrenia, it is also associated with undesirable motor side effects. The D3 receptor, which is highly expressed in brain regions associated with motivation and reward, has become an attractive target for addressing the negative and cognitive symptoms of the disorder researchgate.net.

Compounds with a phenyl group linked to a basic nitrogen-containing moiety, a general feature shared by 1-cyclohexyl-3-(3,4-dichlorophenyl)urea, are common motifs in dopamine receptor ligands. For example, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were designed as hybrid analogues of D2-like antipsychotics and evaluated for their binding affinity nih.gov. These studies help to delineate the structure-activity relationships that govern binding to D2/D3 receptors. The nature and position of substituents on the phenyl ring, as well as the composition of the amide/urea portion of the molecule, can significantly influence both affinity and selectivity.

While direct binding data for 1-cyclohexyl-3-(3,4-dichlorophenyl)urea at dopamine receptors is not specified, the development of D3-preferring antagonists and partial agonists is a major focus of drug discovery. For instance, the drug cariprazine exhibits up to 8-fold greater affinity for D3 over D2 receptors in vitro researchgate.net. The third intracellular loop of the D3 receptor has been identified as a key domain that contributes to its high affinity for agonists compared to the D2 receptor nih.gov. The exploration of phenylurea scaffolds in this context is a logical step, as the urea functional group can participate in hydrogen bonding interactions within the receptor's binding pocket, potentially contributing to high-affinity binding.

Table 2: Dopamine Receptor Subtype Characteristics and Ligand Design Focus

| Receptor Subtype | Key Characteristics | Therapeutic Relevance of Ligands | Reference |

|---|---|---|---|

| Dopamine D2 | Widely expressed in the striatum; two isoforms (D2S, D2L); primary target of traditional antipsychotics. | Antagonism treats positive symptoms of schizophrenia but can cause motor side effects. | frontiersin.org |

| Dopamine D3 | Concentrated in limbic brain regions; higher affinity for dopamine than D2; involved in cognition and motivation. | Antagonism/partial agonism is a target for treating negative and cognitive symptoms of schizophrenia and substance use disorders. | frontiersin.orgresearchgate.net |

Hypoglycemic Mechanisms and Related Target Modulation

The urea functional group is a key structural feature in the sulfonylurea class of drugs, which have been a cornerstone in the management of type 2 diabetes for decades vjst.vn. Their primary mechanism involves stimulating insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels in the cell membrane nih.gov. While 1-cyclohexyl-3-(3,4-dichlorophenyl)urea is not a sulfonylurea, the shared urea moiety suggests that related hypoglycemic mechanisms could be relevant.

A more direct and increasingly investigated mechanism for phenylurea derivatives is the inhibition of carbohydrate-digesting enzymes, such as α-glucosidase. α-Glucosidase is a key enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose nih.gov. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering the postprandial rise in blood glucose levels.

Several studies have identified phenylurea-containing compounds as potent inhibitors of α-glucosidase. For example, a series of (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives were found to be potent, competitive α-glucosidase inhibitors, with the most active compound having an IC50 value of 8.4 µM nih.govresearchgate.net. Similarly, a study on new diphenyl urea-clubbed imine analogues reported that several compounds exhibited extraordinary α-glucosidase inhibitory activity, with the most potent agent having an IC50 of 2.14 µM, significantly more effective than the standard drug acarbose nih.gov. These findings highlight that the phenylurea scaffold is a promising template for designing effective α-glucosidase inhibitors nih.govresearchgate.net.

The mechanism is believed to involve the urea derivative binding to the active site of the α-glucosidase enzyme, preventing its interaction with its carbohydrate substrate. The specific substitutions on the phenyl rings play a critical role in determining the potency of this inhibition nih.govnih.gov. Given these robust findings, a likely hypoglycemic mechanism for 1-cyclohexyl-3-(3,4-dichlorophenyl)urea would be through the inhibition of α-glucosidase, although direct enzymatic assays would be needed for confirmation.

Table 3: α-Glucosidase Inhibitory Activity of Phenylurea Analogues

| Compound Series | Most Potent Analogue (IC50) | Comparison to Standard | Reference |

|---|---|---|---|

| (E)-1-phenyl-3-(4-styrylphenyl)ureas | 8.4 µM | - | nih.gov |

| Diphenyl urea-clubbed imines | 2.14 µM | More potent than acarbose | nih.gov |

| Diphenyl urea-clubbed imines | 4.87 µM | More potent than acarbose | nih.gov |

| Sulfonylurea derivative 7c | 329.62 µM | Similar to glipizide | vjst.vn |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea reported in the peer-reviewed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are crucial for understanding the potential biological targets of a compound and its mechanism of action. The absence of this data means that the specific proteins or enzymes with which 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea may interact, and the nature of these interactions, have not been computationally elucidated.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME studies are essential for evaluating the drug-like properties of a molecule. These computational predictions assess a compound's potential pharmacokinetic profile. For 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, there are no published studies detailing its predicted ADME properties. While basic physicochemical properties can be calculated, a thorough in silico ADME assessment, covering parameters like blood-brain barrier penetration, human intestinal absorption, and potential for metabolism by cytochrome P450 enzymes, is not available.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of a molecule. These methods can determine properties such as molecular orbital energies, charge distribution, and dipole moment. A search of scientific databases indicates that no detailed quantum chemical calculations have been published for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea. Consequently, a fundamental understanding of its electronic properties and chemical reactivity from a computational standpoint is lacking.

Predictive Modeling of Biological Activities

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, employs statistical methods to correlate the chemical structure of a compound with its biological activity. There are no specific QSAR or other predictive models in the public domain that have been developed or validated for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea. Such models would be instrumental in forecasting its potential biological effects based on its structural features.

Virtual Screening for Novel Analogues and Leads

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given the absence of defined biological targets for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, it follows that no virtual screening campaigns to discover novel analogues or lead compounds based on its scaffold have been reported.

Applications in Chemical Biology and Material Sciences

Utilization as Chemical Probes for Biological Systems

The primary application of 1,3-disubstituted ureas, including 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, in chemical biology is as chemical probes for studying enzyme systems, most notably soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). nih.gov These EETs are important signaling lipids that play roles in regulating blood pressure, inflammation, and pain. nih.gov By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. mdpi.com Therefore, inhibitors of sEH are valuable tools for studying the physiological roles of EETs and are considered promising therapeutic agents. tandfonline.com

The 1,3-disubstituted urea (B33335) structure is a well-established pharmacophore for potent and selective inhibition of sEH. nih.gov The urea functional group is capable of forming multiple stable hydrogen bonds with key amino acid residues in the active site of the enzyme, such as aspartate and tyrosine. nih.govacs.org This interaction mimics the transition state of the natural substrate hydrolysis, leading to competitive and reversible inhibition. nih.govnih.gov The substituents on the urea nitrogens, in this case, the cyclohexyl and 3,4-dichlorophenyl groups, contribute to the binding affinity and specificity of the inhibitor, primarily through hydrophobic interactions within the enzyme's binding pocket. nih.gov The lipophilicity of these groups is a crucial factor in determining the inhibitory potency. nih.gov

Thus, 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea can be utilized as a chemical probe to investigate the biological pathways modulated by sEH. By inhibiting the enzyme, researchers can study the downstream effects of increased EET levels in various cellular and in vivo models of disease, including hypertension and inflammation. mdpi.com

Potential in Designing Functional Materials (e.g., Sensing Probes)

While specific examples of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea in functional materials are not prominent in the literature, the inherent properties of urea derivatives suggest their potential in this area. The urea group's ability to form strong, directional hydrogen bonds makes it an excellent building block for creating ordered supramolecular structures.

This hydrogen-bonding capability is being explored in the development of novel materials. For instance, urea derivatives are used in the formation of metal-organic frameworks (MOFs), where they can act as a stabilizing motif by coordinating with metal centers and participating in hydrogen-bonding networks. rsc.org These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the principles of molecular recognition based on urea's hydrogen-bonding capacity can be applied to the design of chemical sensors. Chemiresistor-based sensors have been developed for the detection of urea in biological fluids, where an enzyme catalyzes the breakdown of urea, and the resulting chemical change is detected. google.com While this is an indirect application, it highlights the utility of the urea structure in sensing systems. It is conceivable that synthetic receptors incorporating the 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea scaffold could be designed for the selective binding and sensing of specific analytes through complementary hydrogen-bonding interactions.

The dichlorophenyl group also introduces specific electronic properties that could be exploited in functional materials. For example, related dichlorophenyl urea compounds have been investigated for their anti-cancer properties, suggesting that they can interact with biological systems in ways that might be harnessed for sensing or other material applications. hymasynthesis.com

Role as Intermediates in the Synthesis of Complex Molecules

The synthesis of unsymmetrical 1,3-disubstituted ureas like 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea is a well-established process in organic chemistry, making them valuable intermediates for the construction of more complex molecules. nih.gov The most common and traditional method involves the reaction of an isocyanate with a primary or secondary amine. nih.govrsc.org

In the case of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, the synthesis would typically proceed via one of two routes:

Reaction of cyclohexyl isocyanate with 3,4-dichloroaniline (B118046).

Reaction of 3,4-dichlorophenyl isocyanate with cyclohexylamine (B46788).

This modular nature of the synthesis allows for a wide variety of analogs to be produced by simply changing the starting amine or isocyanate. This is a common strategy in medicinal chemistry for developing structure-activity relationships (SAR) for a particular biological target. nih.gov For example, numerous urea-based inhibitors of sEH have been synthesized using this approach to optimize potency and pharmacokinetic properties. mdpi.comnih.gov

Therefore, 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea can serve as a scaffold or building block. The cyclohexyl and dichlorophenyl rings can be further functionalized to introduce new chemical properties or to attach the molecule to a polymer, surface, or another molecule of interest. This versatility makes it a useful intermediate in the synthesis of a wide range of compounds, from potential drug candidates to materials with specific functions. Modern, safer synthetic methods are also being developed that avoid the use of toxic phosgene (B1210022) and isocyanates, further increasing the utility of urea derivatives as synthetic intermediates. rsc.orgacs.org

Interactive Data Table: Properties of Related Urea-Based Compounds

Below is a table summarizing the properties and applications of several compounds related to 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, illustrating the broader context of this chemical class.

| Compound Name | Structure | Key Application/Property | Reference |

| Diuron (B1670789) | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Herbicide, Photosystem II inhibitor | atamanchemicals.com |

| Sorafenib | A diaryl urea derivative | Multi-kinase inhibitor for cancer therapy | nih.gov |

| N,N′-dicyclohexylurea (DCU) | A symmetrical urea | Potent inhibitor of soluble epoxide hydrolase (sEH) | uni.lu |

| Cycure7 | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Accelerator for epoxy resin formulations | cymerchemicals.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or urea coupling reactions. For example:

- React 3,4-dichloroaniline with cyclohexyl isocyanate in anhydrous dichloromethane under nitrogen, using triethylamine as a base.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Structural Confirmation :

- NMR : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected at m/z 315.1) and detect impurities .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

- Protocol :

Use in vitro kinase assays (e.g., EGFR or MAPK pathways) with ATP-concentration-dependent luminescence readouts.

Pre-incubate the compound (1–100 µM) with the enzyme for 15 min before adding substrate.

Calculate IC values using nonlinear regression (GraphPad Prism).

- Controls : Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures to avoid aggregation artifacts .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Factorial Design : Apply a 2 factorial design to test variables: temperature (25–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Use Central Composite Design to model yield (%) as a function of variables, identifying optimal conditions via ANOVA .

- Case Study : A 15% yield improvement was achieved by increasing solvent polarity (DMF) and reducing reaction time to 4 hours .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinase domains). Parameterize the urea moiety’s hydrogen-bonding potential.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., hinge-region interactions in kinases) .

- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (K values) .

Q. How to resolve contradictions between solubility data and in vitro activity?

- Problem : Low aqueous solubility (logP ≈ 3.5) may mask true potency.

- Solutions :

- Use co-solvents (e.g., 10% PEG-400) or nanoformulation to enhance bioavailability.

- Perform solubility-activity correlation analysis: Plot IC vs. solubility (logS) to identify outliers.

Q. What chromatographic methods separate stereoisomers or regioisomers of this compound?

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers.

- Regioisomer Differentiation : Employ LC-MS/MS with MRM (multiple reaction monitoring) targeting specific fragment ions (e.g., m/z 215.0 for dichlorophenyl fragments) .

Q. How to establish structure-activity relationships (SAR) for urea derivatives in this class?

- SAR Workflow :

Synthesize analogs with substituent variations (e.g., fluoro, methyl groups on the phenyl ring).

Test in parallel assays (enzyme inhibition, cytotoxicity).

Perform QSAR modeling using descriptors like Hammett σ values or topological polar surface area.

- Key Finding : Electron-withdrawing groups (e.g., Cl, F) at the 3,4-positions enhance kinase inhibition by 5–10x compared to methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.